molecular formula C14H20F3NO4S B12274401 3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester

3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester

Cat. No.: B12274401
M. Wt: 355.38 g/mol
InChI Key: QGTCYQGTTBYGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester is a complex organic compound with a unique bicyclic structure. This compound is notable for its trifluoromethanesulfonyl group, which imparts significant reactivity and stability. It is primarily used in research settings for the development of new chemical reactions and the synthesis of novel compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the trifluoromethanesulfonyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While this compound is mainly used in research, industrial production methods would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions, forming more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions often require specific solvents and temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while cycloaddition reactions can produce complex polycyclic compounds.

Scientific Research Applications

3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of new compounds and the development of novel chemical reactions.

    Biology: Researchers use this compound to study the effects of trifluoromethanesulfonyl groups on biological systems.

    Medicine: The compound’s unique structure makes it a candidate for drug development and the study of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The trifluoromethanesulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The bicyclic structure also contributes to its reactivity and stability, enabling it to form complex products.

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.2.1]octane-9-carboxylic acid tert-butyl ester
  • 3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester

Uniqueness

3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester is unique due to its specific bicyclic structure and the presence of the trifluoromethanesulfonyl group. This combination imparts distinct reactivity and stability, making it valuable for various research applications.

Properties

Molecular Formula

C14H20F3NO4S

Molecular Weight

355.38 g/mol

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate

InChI

InChI=1S/C14H20F3NO4S/c1-13(2,3)22-12(19)18-9-5-4-6-10(18)8-11(7-9)23(20,21)14(15,16)17/h7,9-10H,4-6,8H2,1-3H3

InChI Key

QGTCYQGTTBYGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C=C(C2)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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